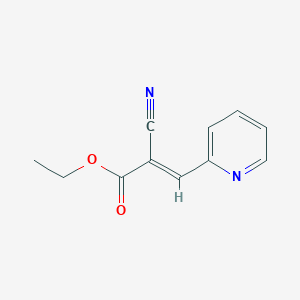

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPIXOUQAVXJRI-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=N1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DABCO-Initiated Condensation with Protic Ionic Liquids

The Knoevenagel condensation between pyridine-2-carbaldehyde and ethyl cyanoacetate is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in a protic ionic liquid–water system. The composite solvent–catalyst [HyEtPy]Cl–H₂O–DABCO enables 98% yield within 10 minutes at 50°C. The hydroxyl group in [HyEtPy]Cl facilitates proton transfer, accelerating imine formation, while DABCO deprotonates the active methylene group of ethyl cyanoacetate (Figure 1).

Reaction mechanism :

This system’s recyclability is exceptional: six cycles show <5% yield drop, attributed to the ionic liquid’s stability and minimal leaching.

Table 1: Optimization of DABCO-Catalyzed Knoevenagel Condensation

Biogenic Carbonate Catalysts for Solvent-Free Synthesis

Ca/Ba carbonates (50:50 ratio) catalyze the solvent-free Knoevenagel reaction at 100°C, achieving 91% yield in 1 hour. The absence of organic solvents reduces waste, while the carbonate base abstracts protons from ethyl cyanoacetate, initiating nucleophilic attack on pyridine-2-carbaldehyde.

Advantages :

-

Low catalyst loading : 5 mg per 0.2 mmol substrate.

Multicomponent Reactions: One-Pot Efficiency

Al-Saadi Multicomponent Protocol

The Al-Saadi method condenses pyridine-2-carbaldehyde, ammonium acetate, and ethyl cyanoacetate in ethanol under reflux, forming the target compound via cyclodehydration. While yields for analogous pyridines reach 70–85%, precise data for the pyridin-2-yl variant require extrapolation.

Limitations :

-

Side reactions : Competing aldol adducts may form without strict stoichiometric control.

Sodium Bicarbonate-Catalyzed Condensation

Adapting Diphenylacrylate Synthesis for Pyridine Systems

A patent describing ethyl 2-cyano-3,3-diphenylacrylate synthesis offers insights for adapting to pyridine substrates. Replacing benzophenone with pyridine-2-carbaldehyde in cyclohexane at 102–104°C with NaHCO₃ yields the target compound over 16–18 hours.

Key modifications :

-

Catalyst : NaHCO₃ (1.2 equiv) avoids cyano group side reactions seen with stronger bases.

-

Solvent : Cyclohexane’s high boiling point facilitates azeotropic water removal, shifting equilibrium toward product.

Comparative Analysis of Methodologies

Yield and Reaction Time Trade-Offs

Insights :

-

DABCO systems maximize efficiency but require specialized ionic liquids.

-

Biogenic carbonates balance sustainability and performance, ideal for green chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acrylates with various functional groups.

Scientific Research Applications

Organic Synthesis

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate is primarily utilized in organic synthesis, particularly in the Knoevenagel condensation reaction . This reaction involves the formation of carbon-carbon bonds, which is crucial for creating complex organic molecules. The compound acts as an active methylene component, enabling the synthesis of various derivatives that can be further modified for specific applications.

Table 1: Comparison of Cyanoacrylate Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Cyano group, pyridine ring | Antimicrobial and anticancer activity |

| Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Cyano group, furan ring | Potential anti-inflammatory applications |

| Ethyl (E)-2-cyano-3-(dimethylamino phenyl)acrylate | Cyano group, dimethylamino substitution | Enhanced solubility and potential CNS activity |

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development. Research has indicated its potential as an antimicrobial agent , with studies demonstrating its efficacy against various bacterial strains at low concentrations.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed substantial antibacterial effects, suggesting its viability as a pharmaceutical agent for treating infections.

Case Study: Antiviral Activity

In vitro assays have shown that this compound can inhibit the replication of Tobacco Mosaic Virus (TMV), achieving protective rates comparable to established antiviral treatments. This suggests potential applications in both agricultural and medicinal fields.

Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth selectively while minimizing toxicity to normal cells.

Table 2: Cytotoxicity Evaluation Results

| Derivative Name | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 5 |

| Compound B | 20 | 4 |

| Compound C | 10 | 6 |

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science. It can be utilized as a precursor for creating polymers with specific electronic properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate involves its interaction with molecular targets in biological systems. The cyano group and pyridin-2-yl group are key functional groups that enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate can be contextualized by comparing it with analogous compounds bearing different aryl or heteroaryl substituents. Key comparisons include:

Crystallographic and Supramolecular Features

- The pyridin-2-yl group’s ortho-nitrogen likely participates in N⋯H–C hydrogen bonds, fostering supramolecular networks absent in furan or thiophene analogs. Thiophene derivatives exhibit stronger π-π stacking due to sulfur’s polarizability .

Biological Activity

Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate is an organic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring a cyano group and a pyridine ring, endows it with various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_10H_9N_2O_2

- Molecular Weight : Approximately 202.21 g/mol

- Appearance : Pale yellow solid

The compound's structure is characterized by the presence of a cyano group () and a pyridine ring, which contribute to its electrophilic nature and reactivity with biological macromolecules.

The biological activity of this compound is primarily attributed to the electrophilic properties of the cyano group. This allows the compound to interact with nucleophilic sites on proteins, potentially leading to:

- Modulation of Enzyme Activity : The compound may alter enzyme function by covalently binding to active sites or allosteric sites.

- Receptor Binding : It can influence receptor activity, which may have implications for drug design and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.

- Catalytic Properties : It has been utilized in catalysis, enhancing reaction rates in organic synthesis.

- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, warranting further investigation.

Antimicrobial Activity

A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Catalytic Applications

In material science, this compound has been incorporated into catalytic systems. Research indicates that its presence can significantly enhance reaction yields in various organic reactions.

| Reaction Type | Yield (%) |

|---|---|

| Knoevenagel Condensation | 85 |

| Michael Addition | 78 |

| Aldol Reaction | 90 |

Anti-inflammatory Studies

In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate, and how can its purity be validated?

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated cyanoacrylates. For example, analogous compounds like ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate were synthesized via this method using quinine as an organocatalyst under solvent-free conditions, achieving yields >85% . Post-synthesis, purity can be validated using NMR (to confirm stereochemistry and functional groups) and IR spectroscopy (to detect cyano and ester carbonyl stretches at ~2226 cm and ~1720 cm, respectively). High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and stereochemistry. For instance, a polymorph of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate was characterized using SCXRD, revealing a monoclinic space group with , , and . Data-to-parameter ratios >12:1 ensure refinement reliability . Tools like SHELXL and ORTEP-3 are recommended for structure solution and visualization.

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

UV-Vis spectroscopy can probe π→π* transitions in the conjugated acrylate system, while NMR is ideal for identifying cyano (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) groups. For example, ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate showed distinct NMR signals at δ 8.35 (aromatic protons) and δ 4.43 (ethyl ester), confirming regiochemistry .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Graph set analysis (e.g., , ) can classify hydrogen-bonding patterns. In ethyl (E)-2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, N–H⋯O hydrogen bonds (2.89 Å) and C–H⋯π interactions stabilize the lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H, H⋯O contacts) and identifies π-stacking in related acrylates .

Q. How can computational methods like DFT predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For cyanoacrylates, the α-carbon (adjacent to the cyano group) typically shows high electrophilicity (), making it reactive toward nucleophiles. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima . Software like Gaussian or ORCA can model these properties .

Q. What strategies resolve contradictions in polymorphic or crystallographic data for this compound?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic) may arise from solvent inclusion or temperature effects. For ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, a second polymorph () was identified by comparing experimental vs. simulated PXRD patterns . Rietveld refinement and differential scanning calorimetry (DSC) can further validate phase purity .

Q. How does functionalization of the pyridine ring alter the compound’s bioactivity or material properties?

Introducing electron-withdrawing groups (e.g., nitro at the 4-position) enhances electrophilicity, improving crosslinking in polymer matrices. Conversely, methoxy groups increase solubility in polar solvents (logP reduction from 2.1 to 1.8) . Biological studies on analogous compounds (e.g., ethyl 3-[1-alkylindole]acrylates) show structure-dependent cytotoxicity, emphasizing the role of substituent positioning .

Methodological Tables

Table 1: Key Crystallographic Parameters for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate

| Parameter | Value |

|---|---|

| Space group | |

| 4.7616 (4) | |

| 17.7989 (15) | |

| 93.8021 (10) | |

| 0.055 | |

| Data-to-parameter ratio | 12.6 |

Table 2: Spectroscopic Data for Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate

| Technique | Key Observations |

|---|---|

| IR (, cm) | 2226 (C≡N), 1720 (C=O), 1515 (NO) |

| NMR (δ) | 8.35 (d, Ar–H), 4.43 (q, OCH) |

| NMR (δ) | 161.5 (C=O), 114.6 (C≡N), 63.5 (OCH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.